4-Iodobenzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodobenzoyl fluoride is an organic compound with the molecular formula C₇H₄FIO It is characterized by the presence of an iodine atom and a fluorine atom attached to a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodobenzoyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride, which is then treated with hydrogen fluoride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Iodobenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to 4-iodobenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 4-iodobenzoic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: 4-iodobenzyl derivatives.
Reduction: 4-iodobenzyl alcohol.
Oxidation: 4-iodobenzoic acid.
Scientific Research Applications
4-Iodobenzoyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-iodobenzoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The presence of both iodine and fluorine atoms in the molecule enhances its electrophilic character, making it a versatile intermediate in organic synthesis . The compound can interact with molecular targets through covalent bonding, leading to the formation of stable products.
Comparison with Similar Compounds
4-Iodobenzoic Acid: Similar structure but with a carboxylic acid group instead of a fluoride.
4-Iodobenzoyl Chloride: Contains a chloride group instead of a fluoride.
4-Iodobenzotrifluoride: Features a trifluoromethyl group instead of a fluoride.
Uniqueness: 4-Iodobenzoyl fluoride is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. This dual functionality makes it a valuable intermediate in various synthetic applications, offering versatility that is not present in similar compounds.
Properties
Molecular Formula |
C7H4FIO |
---|---|
Molecular Weight |
250.01 g/mol |
IUPAC Name |
4-iodobenzoyl fluoride |
InChI |
InChI=1S/C7H4FIO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H |
InChI Key |
XCXDKXQUXUQVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.